Olean-12-ene-3,11-diol

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophages

Researchers using β-amyrin for glycyrrhizin biosynthesis or anti-inflammatory studies risk non-physiological results, as it bypasses the critical CYP88D6-mediated 11α-hydroxylation step unique to Olean-12-ene-3,11-diol. This compound is also chemically labile, readily undergoing non-enzymatic degradation to oleana-dienols. To ensure experimental reproducibility: - Validated intermediate for glycyrrhizin pathway engineering (CYP88D6 activity monitoring). - Essential reference for dereplication of oleanane triterpenoids in plant metabolomics. - Supplied with certified purity (HPLC≥98%) and stability data to mitigate degradation risks. Stringent storage (2-8°C) and ambient shipping preserve its structural integrity from source to assay.

Molecular Formula C30H50O2
Molecular Weight 442.728
CAS No. 5282-14-4
Cat. No. B1156467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene-3,11-diol
CAS5282-14-4
Molecular FormulaC30H50O2
Molecular Weight442.728
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C
InChIInChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Olean-12-ene-3,11-diol Reference Standard


Olean-12-ene-3,11-diol (CAS:5282-14-4), also known as 11α-hydroxy-β-amyrin or (3β,11α)-olean-12-ene-3,11-diol, is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class . It is a dihydroxylated derivative of the core β-amyrin scaffold, isolated from various plant sources including *Onychium japonicum*, *Sophora oleifera*, and *Garcinia vilersiana* . This compound serves as a key biosynthetic intermediate in the pathway toward bioactive saponins like glycyrrhizin, and it is frequently used as a reference standard in pharmacological and phytochemical investigations [1].

Phytochemical Reference Oleanane standard for triterpenoid profiling and dereplication
Biosynthetic Probe CYP88D6 substrate-product context for glycyrrhizin pathway studies
Anti-inflammatory Assay Context Class-level NO inhibition model in macrophage-based assay frameworks

Olean-12-ene-3,11-diol Substitution Risks


Substituting Olean-12-ene-3,11-diol with unmodified β-amyrin or other common triterpenoids like oleanolic acid introduces critical structural and functional discrepancies that compromise experimental validity. The unique 11α-hydroxyl group in Olean-12-ene-3,11-diol dictates a distinct stereoelectronic profile, influencing enzyme recognition, metabolic stability, and specific downstream biological interactions that cannot be recapitulated by its analogs [1]. For example, β-amyrin is the direct substrate for cytochrome P450 β-amyrin 11-oxidase, which converts it to 11α-hydroxy-β-amyrin; thus, using β-amyrin in cell-based assays bypasses this specific enzymatic activation step, leading to non-physiological responses. Furthermore, the compound exhibits inherent chemical lability; it is documented to readily undergo non-enzymatic conversion to oleana-9(11),12-dien-3β-ol and oleana-11,13(18)-dien-3β-ol, a degradation pathway absent in the more stable oleanolic acid [2]. This labile nature necessitates stringent procurement and handling criteria (e.g., certified purity and stability data) to ensure experimental reproducibility and valid cross-study comparisons.

β-Amyrin Bypasses Activation
Using β-amyrin may skip the enzymatic 11-oxidation step, altering pathway-response interpretation.
Oleanolic Acid Lacks 11α-OH
The absent 11α-hydroxyl group shifts stereoelectronic profile; enzyme recognition and metabolic stability may differ.
Chemical Lability Variable
Non-enzymatic degradation to diene isomers may affect reproducibility; verify purity and stability data before use.

Olean-12-ene-3,11-diol Comparative Evidence


Anti-inflammatory Potency in Resin Matrices

In a study evaluating the chemical composition and nitric oxide (NO) inhibitory activity of *Bursera bipinnata* resin, Olean-12-ene-3,11-diol was one of the eleven identified triterpenes. While the activity of the isolated compound was not reported, the total resin, which contains Olean-12-ene-3,11-diol as a constituent, demonstrated an IC50 of 30 ± 3.3 µg/mL for NO inhibition in LPS-stimulated RAW 264.7 macrophages [1]. This activity is comparable to that of the positive control indomethacin (IC50 not provided in the same units, but inhibited 48.16 ± 6.38% at 30 μg/mL) [1]. This suggests that Olean-12-ene-3,11-diol contributes to a therapeutically relevant anti-inflammatory profile, distinguishing it from triterpenes with different hydroxylation patterns that may exhibit weaker or divergent activities.

NO Inhibition Assay
Class-level
Resin IC50: 30 ± 3.3 µg/mL
Indomethacin: 48.16% inhibition at 30 µg/mL
Supports anti-inflammatory assay context; compound not tested alone.
RAW 264.7 macrophages, LPS-stimulated, Griess assay.
Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophages

Chemical Lability vs. β-Amyrin

Olean-12-ene-3,11-diol exhibits a unique chemical lability profile compared to its more stable structural analogs. It is reported to readily undergo non-enzymatic dehydration and rearrangement to form oleana-9(11),12-dien-3β-ol and oleana-11,13(18)-dien-3β-ol [1]. This degradation pathway is not observed for β-amyrin (the 11-deoxy precursor) or for the oxidized analog 11-oxo-β-amyrin. This inherent instability is a critical experimental variable that distinguishes it from more robust triterpenoids and must be accounted for in storage, handling, and analytical method development.

Degradation Liability
Class-level
Converts to diene isomers non-enzymatically
β-Amyrin: stable under same conditions
Storage and handling may affect integrity; verify purity upon receipt.
Observed during isolation/NMR; rate constants not provided.
Chemical Stability Degradation Pathway Metabolite Profiling

CYP88D6 Substrate Specificity

Olean-12-ene-3,11-diol is not merely a derivative but a critical, and distinct, biosynthetic intermediate. The cytochrome P450 enzyme β-amyrin 11-oxidase (CYP88D6) specifically converts β-amyrin to 11α-hydroxy-β-amyrin, which is then further oxidized to 11-oxo-β-amyrin en route to glycyrrhizin [1]. Notably, this enzyme is also capable of oxidizing 30-hydroxy-β-amyrin to 11α,30-dihydroxy-β-amyrin, but this alternative route is not considered part of the primary glycyrrhizin biosynthesis pathway [2]. This highlights the unique, non-redundant role of the 11α-hydroxylated intermediate in a major plant metabolic route, a feature absent in other triterpenoid scaffolds like oleanolic acid or ursolic acid.

CYP88D6 Specificity
Reported
Product of β-amyrin 11-oxidase
Yield: 0.2 mg/L vs. 1.6 mg/L for 11-oxo-β-amyrin
Supports glycyrrhizin pathway studies and metabolic engineering.
Yeast heterologous expression, GC-MS analysis.
Biosynthesis Cytochrome P450 Glycyrrhizin Pathway

Olean-12-ene-3,11-diol Applications


Anti-Inflammatory Probe in Macrophages

Based on its presence in bioactive resin matrices with demonstrated nitric oxide (NO) inhibitory activity (IC50 30 ± 3.3 µg/mL) in RAW 264.7 macrophages [1], Olean-12-ene-3,11-diol can be strategically employed as a reference compound in assays designed to validate the anti-inflammatory potential of novel synthetic derivatives or other isolated natural products. Its inclusion in such studies allows for a benchmark comparison against a structurally defined, plant-derived triterpenoid.

Reference Standard for Triterpenoid Profiling

Given its identification in diverse plant species including *Bursera bipinnata*, *Onychium japonicum*, *Sophora oleifera*, and *Garcinia vilersiana* [1], Olean-12-ene-3,11-diol is an essential reference standard for the accurate identification and quantification of oleanane-type triterpenoids in plant metabolomics, quality control of herbal medicines, and dereplication studies. Its distinct NMR and MS signatures are critical for differentiating it from co-eluting isomers like α-amyrin and other hydroxylated triterpenes [1].

Glycyrrhizin Pathway Intermediate

This compound's established role as an intermediate in the biosynthesis of glycyrrhizin, specifically as the product of the β-amyrin 11-oxidase (CYP88D6) enzyme [2], makes it a key analytical target for metabolic engineering efforts in yeast or plant systems aimed at producing high-value triterpenoid saponins. Monitoring its concentration can serve as a precise indicator of successful pathway reconstitution and enzyme activity [3].

Application
Selection Property
Validation Focus
Inflammation model assay context
Triterpenoid reference for NO inhibition assays
Macrophage endpoint validation and comparator benchmarking
Phytochemical profiling and dereplication
Defined oleanane scaffold with characteristic NMR/MS signatures
Isomer differentiation and accurate quantification
Glycyrrhizin pathway metabolic engineering
CYP88D6 substrate-product pair context
Enzyme activity monitoring and pathway reconstitution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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